molecular formula C30H20N2O3 B11664790 2-(4-Methylphenyl)-2-oxoethyl dibenzo[a,c]phenazine-11-carboxylate

2-(4-Methylphenyl)-2-oxoethyl dibenzo[a,c]phenazine-11-carboxylate

Katalognummer: B11664790
Molekulargewicht: 456.5 g/mol
InChI-Schlüssel: VFSIURHFZJYNJB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(4-Methylphenyl)-2-oxoethyl dibenzo[a,c]phenazine-11-carboxylate is a complex organic compound that belongs to the class of phenazine derivatives. Phenazine compounds are known for their diverse applications in organic electronics, photonics, and as intermediates in various chemical reactions .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methylphenyl)-2-oxoethyl dibenzo[a,c]phenazine-11-carboxylate typically involves multi-step organic reactionsThe reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the product while minimizing the production time and cost .

Analyse Chemischer Reaktionen

Types of Reactions

2-(4-Methylphenyl)-2-oxoethyl dibenzo[a,c]phenazine-11-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized phenazine compounds .

Wissenschaftliche Forschungsanwendungen

2-(4-Methylphenyl)-2-oxoethyl dibenzo[a,c]phenazine-11-carboxylate has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 2-(4-Methylphenyl)-2-oxoethyl dibenzo[a,c]phenazine-11-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to interact with various enzymes and receptors, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and the compound’s functional groups .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-(4-Methylphenyl)-2-oxoethyl dibenzo[a,c]phenazine-11-carboxylate is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its combination of the 2-(4-methylphenyl)-2-oxoethyl group and the carboxylate group makes it particularly versatile for various applications in research and industry .

Eigenschaften

Molekularformel

C30H20N2O3

Molekulargewicht

456.5 g/mol

IUPAC-Name

[2-(4-methylphenyl)-2-oxoethyl] phenanthro[9,10-b]quinoxaline-11-carboxylate

InChI

InChI=1S/C30H20N2O3/c1-18-10-12-19(13-11-18)27(33)17-35-30(34)20-14-15-25-26(16-20)32-29-24-9-5-3-7-22(24)21-6-2-4-8-23(21)28(29)31-25/h2-16H,17H2,1H3

InChI-Schlüssel

VFSIURHFZJYNJB-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=C(C=C1)C(=O)COC(=O)C2=CC3=C(C=C2)N=C4C5=CC=CC=C5C6=CC=CC=C6C4=N3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.